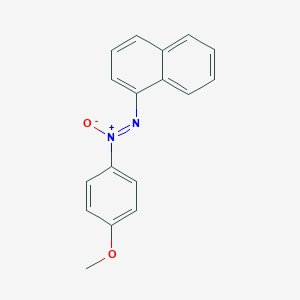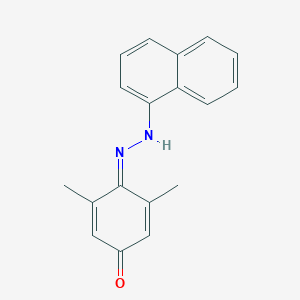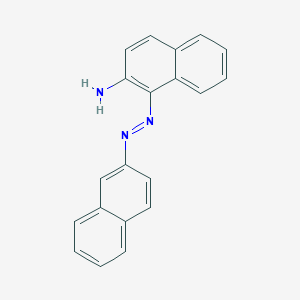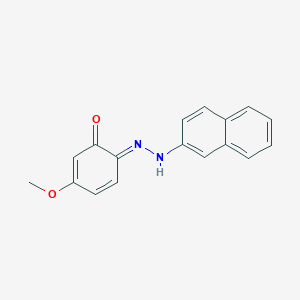![molecular formula C24H15ClN4O2 B283051 3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283051.png)
3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is not fully understood. However, it is believed to interact with specific targets in cells, leading to the observed biological activities. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting Bcl-2 expression. It has also been reported to inhibit bacterial and fungal growth by disrupting cell membrane function.
Biochemical and Physiological Effects:
3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been shown to have various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cells exposed to oxidative stress. In addition, it has been reported to inhibit angiogenesis, which is the formation of new blood vessels, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one in lab experiments include its high yield and purity, as well as its broad range of biological activities. It can be used to study various cellular processes, such as apoptosis, inflammation, and oxidative stress. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one. One area of research could be to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and bacterial infections. Another direction could be to study its mechanism of action in more detail to identify its specific targets in cells. Additionally, further studies could be conducted to determine its safety and efficacy in vivo, as well as its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves the reaction of 3-chlorobenzophenone, phenylacetylene, and 5-amino-1H-1,2,4-triazole in the presence of a catalyst. The reaction is carried out in a solvent under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is reported to be high, and the purity can be determined using various analytical techniques.
Aplicaciones Científicas De Investigación
3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been studied extensively for its potential applications in scientific research. It has been reported to exhibit various biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties. It has also been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in Alzheimer's disease.
Propiedades
Fórmula molecular |
C24H15ClN4O2 |
|---|---|
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
3-benzoyl-1-(3-chlorophenyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C24H15ClN4O2/c25-18-12-7-13-19(14-18)29-24-26-20(16-8-3-1-4-9-16)15-21(30)28(24)23(27-29)22(31)17-10-5-2-6-11-17/h1-15H |
Clave InChI |
RMVOBJLAMOMELC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=NN(C3=N2)C4=CC(=CC=C4)Cl)C(=O)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)N3C(=NN(C3=N2)C4=CC(=CC=C4)Cl)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)
![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)
![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)
![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)

![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)

![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)

